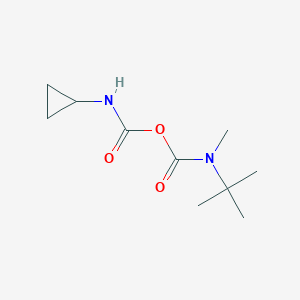
Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate typically involves multiple steps. The starting materials often include tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-chloro-5-(oxazol-2-YL)pyridine. The reaction conditions may involve the use of various reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form .
Aplicaciones Científicas De Investigación
Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound also features a piperidine ring and is used in various chemical syntheses.
2-tert-Butyl-4-(4-chlorophenyl)oxazole: This compound contains an oxazole ring and has been studied for its biological activities.
Uniqueness
What sets Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate apart is its unique combination of structural features, which may confer specific biological activities or chemical reactivity that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C18H23ClN4O3 |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[[2-chloro-5-(1,3-oxazol-2-yl)pyridin-4-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23ClN4O3/c1-18(2,3)26-17(24)23-7-4-12(5-8-23)22-14-10-15(19)21-11-13(14)16-20-6-9-25-16/h6,9-12H,4-5,7-8H2,1-3H3,(H,21,22) |
Clave InChI |
AJDZBQVOXFSZJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2C3=NC=CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)

![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)
![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)


![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)



![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)


